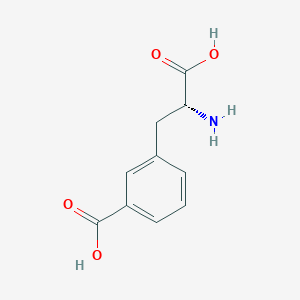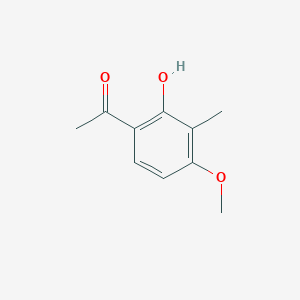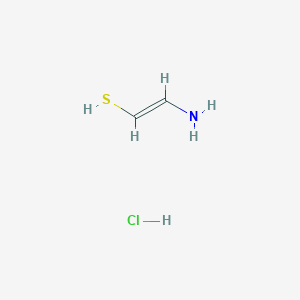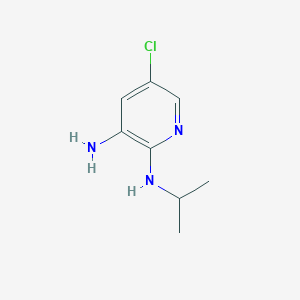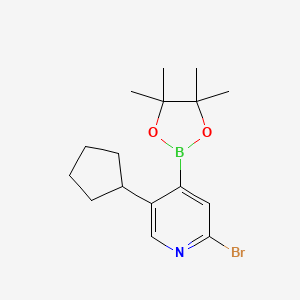
2-Bromo-5-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: is a chemical compound with the following structural formula:
C12H17BBrNO3
This compound belongs to the class of pyridine derivatives and contains a boron atom. Let’s explore its properties and applications.
Méthodes De Préparation
Synthetic Routes:: The synthesis of this compound involves the reaction between pyridine and 2-bromoethylboronic acid pinacol ester. The bromine atom is introduced at the 2-position of the pyridine ring.
Reaction Conditions::Reagents: Pyridine, 2-bromoethylboronic acid pinacol ester
Solvent: Organic solvent (e.g., tetrahydrofuran, dichloromethane)
Catalyst: Palladium-based catalyst (e.g., Pd(PPh₃)₄)
Temperature: Typically performed at room temperature or under mild heating conditions
Industrial Production Methods:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale production.
Analyse Des Réactions Chimiques
Reactivity::
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the bromine position.
Cross-Coupling Reactions: It serves as a valuable building block in Suzuki-Miyaura cross-coupling reactions.
Suzuki-Miyaura Coupling: In the presence of a palladium catalyst, an aryl or vinyl boronic acid reacts with an aryl or vinyl halide.
Buchwald-Hartwig Amination: Amination of aryl halides using amines as nucleophiles.
Major Products:: The major products depend on the specific reaction conditions and the substituents on the pyridine ring. Functionalized derivatives can be obtained by further modification.
Applications De Recherche Scientifique
Chemistry::
Building Block: Used in the synthesis of more complex molecules.
Catalysis: Employed as a ligand in transition metal-catalyzed reactions.
Drug Discovery: Investigated for potential pharmacological activities.
Biological Probes: Used to study biological processes.
Materials Science: Used in the preparation of functional materials.
Mécanisme D'action
The exact mechanism of action for this compound depends on its specific application. It may interact with cellular targets, enzymes, or receptors, leading to various effects.
Comparaison Avec Des Composés Similaires
While 2-Bromo-5-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its boron-containing moiety, similar compounds include:
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Methoxypyridine-5-boronic acid pinacol ester
These compounds share structural similarities and may have overlapping applications.
Remember that this information is based on available data, and further research may reveal additional insights
Propriétés
Formule moléculaire |
C16H23BBrNO2 |
|---|---|
Poids moléculaire |
352.1 g/mol |
Nom IUPAC |
2-bromo-5-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C16H23BBrNO2/c1-15(2)16(3,4)21-17(20-15)13-9-14(18)19-10-12(13)11-7-5-6-8-11/h9-11H,5-8H2,1-4H3 |
Clé InChI |
DDIKIDWDWMKTIT-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2C3CCCC3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12961748.png)
![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride](/img/structure/B12961751.png)
![(R)-2-((2,3-Dimethyl-3-((triethylsilyl)oxy)butyl)sulfonyl)benzo[d]thiazole](/img/structure/B12961757.png)

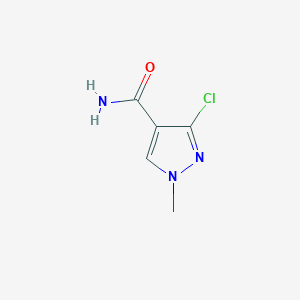


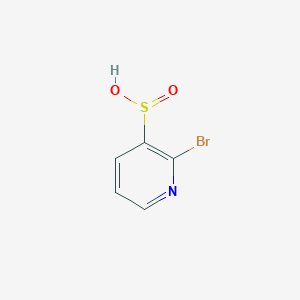
![6-Bromo-3-iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12961799.png)

